3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,3-difluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar compounds to 3-(2,3-Difluorophenoxy)propane-1-sulfonyl chloride include:
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride: Another structural isomer with fluorine atoms at the 2 and 5 positions.
3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride: This compound has fluorine atoms at the 3 and 4 positions on the phenyl ring.
Properties
Molecular Formula |
C9H9ClF2O3S |
---|---|
Molecular Weight |
270.68 g/mol |
IUPAC Name |
3-(2,3-difluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)6-2-5-15-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2 |
InChI Key |
WOXGYBWNUZEPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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